molecular formula C7H10O B7902164 3-Cyclopentene-1-acetaldehyde CAS No. 14055-37-9

3-Cyclopentene-1-acetaldehyde

Cat. No.: B7902164
CAS No.: 14055-37-9
M. Wt: 110.15 g/mol
InChI Key: KMTDBJYJLPMQIB-UHFFFAOYSA-N
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Description

3-Cyclopentene-1-acetaldehyde is an organic compound with the molecular formula C₇H₁₀O. It is characterized by a cyclopentene ring attached to an acetaldehyde group. This compound is known for its unique structure, which combines the reactivity of an aldehyde with the stability of a cycloalkene.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopentene-1-acetaldehyde can be synthesized through various methods. One common approach involves the ozonolysis of cyclopentene, followed by reductive workup to yield the desired aldehyde. The reaction conditions typically include:

Industrial Production Methods: Industrial production of this compound often involves similar ozonolysis techniques, scaled up for larger yields. The process is optimized for efficiency and cost-effectiveness, ensuring high purity of the final product.

Chemical Reactions Analysis

3-Cyclopentene-1-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

    Addition Reactions: The double bond in the cyclopentene ring can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

    Addition: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr)

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted cyclopentene derivatives

    Addition: Halogenated cyclopentene derivatives

Scientific Research Applications

3-Cyclopentene-1-acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopentene-1-acetaldehyde involves its reactivity as an aldehyde and an alkene. The aldehyde group can form covalent bonds with nucleophiles, while the double bond in the cyclopentene ring can participate in addition reactions. These interactions are crucial in its chemical behavior and potential biological activity.

Comparison with Similar Compounds

3-Cyclopentene-1-acetaldehyde can be compared with other similar compounds such as:

    Cyclopentene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    Cyclopentanone: Contains a ketone group instead of an aldehyde, leading to different reactivity patterns.

    Cyclopentadiene: Contains two double bonds, making it more reactive in Diels-Alder reactions.

Uniqueness: The presence of both an aldehyde group and a cyclopentene ring in this compound makes it a versatile compound with unique reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-cyclopent-3-en-1-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTDBJYJLPMQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472979
Record name 3-Cyclopentene-1-acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14055-37-9
Record name 3-Cyclopentene-1-acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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